molecular formula C18H21N7 B5632233 2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine

2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine

Cat. No. B5632233
M. Wt: 335.4 g/mol
InChI Key: NFCDMFUWWNCAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine, also known as JP-8-039, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in many cellular processes, including cell growth and proliferation, apoptosis, and DNA repair. Inhibition of CK2 has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in many cellular processes. By inhibiting CK2, 2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine can modulate the activity of downstream signaling pathways that are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects
Inhibition of CK2 with 2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine has been shown to have a variety of biochemical and physiological effects. For example, 2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine has been shown to reduce the phosphorylation of CK2 substrates, including AKT and p53. 2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine is a useful tool for studying the role of CK2 in various cellular processes. However, there are some limitations to using 2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine in lab experiments. For example, 2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine may have off-target effects on other kinases, which could complicate the interpretation of results. In addition, 2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine may have limited efficacy in certain cell types or disease models.

Future Directions

There are many future directions for the study of 2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine and CK2. For example, further studies are needed to determine the optimal dosing and administration of 2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine in different disease models. In addition, the development of more selective CK2 inhibitors could help to reduce off-target effects and improve the specificity of the treatment. Finally, the identification of biomarkers that are predictive of response to CK2 inhibition could help to identify patients who are most likely to benefit from this treatment.

Synthesis Methods

The synthesis of 2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine has been described in the literature. Briefly, the synthesis involves the reaction of 4-pyrimidinamine with 1-(4-pyridinylmethyl)-1H-imidazole-2-carboxylic acid, followed by the reaction of the resulting intermediate with 1-(2-bromoethyl)-4-piperidinone. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine has been used extensively in scientific research to study the role of CK2 in various cellular processes. For example, 2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine has been used to investigate the role of CK2 in cancer cell growth and proliferation. Inhibition of CK2 with 2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. 2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine has also been used to study the role of CK2 in inflammation and neurodegenerative disorders.

properties

IUPAC Name

2-[4-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c19-16-3-8-22-18(23-16)24-10-4-15(5-11-24)17-21-9-12-25(17)13-14-1-6-20-7-2-14/h1-3,6-9,12,15H,4-5,10-11,13H2,(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCDMFUWWNCAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2CC3=CC=NC=C3)C4=NC=CC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine

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